An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol
An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol (also known as 5-Methoxy-2-thiouracil), a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a directly published synthetic protocol for this specific molecule, this document outlines a proposed synthetic pathway based on established and widely recognized methods for the preparation of analogous 5-substituted-2-thiouracil derivatives. The guide also presents expected characterization data, drawing from the analysis of structurally related compounds.
Proposed Synthesis of 5-Methoxy-2-sulfanyl-4-pyrimidinol
The proposed synthesis is a one-pot condensation reaction, a variation of the Biginelli reaction, which is a cornerstone in the synthesis of pyrimidine derivatives. This method involves the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with thiourea in the presence of a base. In this proposed protocol, diethyl 2-methoxymalonate serves as the key three-carbon precursor to introduce the 5-methoxy substituent.
Proposed Reaction Scheme
Caption: Proposed synthesis of 5-Methoxy-2-sulfanyl-4-pyrimidinol.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for yield and purity.
Materials:
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Diethyl 2-methoxymalonate
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Thiourea
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Sodium metal
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Absolute Ethanol
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Hydrochloric acid (HCl)
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Deionized water
Procedure:
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Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath. Allow the sodium to dissolve completely to form a clear solution of sodium ethoxide.
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Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a stoichiometric equivalent of thiourea and stir until it dissolves. Subsequently, add one equivalent of diethyl 2-methoxymalonate dropwise to the solution.
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Condensation Reaction: Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water.
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Precipitation: Acidify the aqueous solution dropwise with concentrated hydrochloric acid (HCl) while stirring in an ice bath. The product, 5-Methoxy-2-sulfanyl-4-pyrimidinol, will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold deionized water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure compound.
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Drying: Dry the purified product under vacuum to a constant weight.
Characterization of 5-Methoxy-2-sulfanyl-4-pyrimidinol
The following table summarizes the expected and reported physicochemical and spectral data for 5-Methoxy-2-sulfanyl-4-pyrimidinol. The spectral data are predicted based on the analysis of structurally similar compounds, as detailed experimental spectra for the target molecule are not widely available.
| Property | Data |
| Chemical Formula | C₅H₆N₂O₂S |
| Molecular Weight | 158.18 g/mol |
| CAS Number | 6939-11-3 |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not reported, but expected to be >200 °C |
| Solubility | Expected to be soluble in alkaline aqueous solutions and polar organic solvents like DMSO and DMF. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): ~11.5-12.5 (br s, 2H, NH), ~7.5 (s, 1H, H6), ~3.7 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted δ (ppm): ~175 (C=S), ~160 (C4), ~140 (C6), ~130 (C5), ~58 (OCH₃) |
| IR (KBr, cm⁻¹) | Predicted ν: 3200-3000 (N-H stretching), ~1650 (C=O stretching), ~1580 (C=C stretching), ~1250 (C-O stretching), ~1200 (C=S stretching) |
| Mass Spectrometry (EI) | Predicted m/z: 158 (M⁺), and characteristic fragmentation patterns. |
Logical Workflow and Relationships
General Workflow for Synthesis and Characterization
The following diagram illustrates the overall workflow from the starting materials to the final characterized product.
Caption: Workflow for the synthesis and characterization process.
Tautomeric Forms of 5-Methoxy-2-sulfanyl-4-pyrimidinol
It is important for researchers to recognize that 5-Methoxy-2-sulfanyl-4-pyrimidinol can exist in different tautomeric forms. The thione-oxo form is generally the most stable, but the thiol-hydroxy form can also be present, which can influence its reactivity and spectral properties.
Caption: Tautomeric equilibrium of the target compound.
Disclaimer: The synthetic protocol provided is a proposed method based on established chemical literature for analogous compounds. It is intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. The expected characterization data are predictions and should be confirmed by experimental analysis.
